molecular formula C22H30ClF2NO4 B4316272 4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE

4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE

Cat. No.: B4316272
M. Wt: 445.9 g/mol
InChI Key: UVOYMDNSLPZTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with a tert-butyl group and a pentanoate ester linked to a phenyl ring bearing chloro(difluoro)methoxy and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the tert-butyl group, and subsequent functionalization with the pentanoate ester and phenyl ring. Common synthetic routes may involve:

    Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.

    tert-Butyl Group Introduction: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Pentanoate Ester Formation: Esterification reactions using pentanoic acid and an alcohol derivative.

    Phenyl Ring Functionalization: Introduction of chloro(difluoro)methoxy and amino groups through nucleophilic substitution and amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups, such as nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexyl acetate: A structurally similar compound with different functional groups.

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: Another related compound with a cyclohexyl ring and tert-butyl group.

Uniqueness

4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-tert-butylcyclohexyl) 5-[4-[chloro(difluoro)methoxy]anilino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClF2NO4/c1-21(2,3)15-7-11-17(12-8-15)29-20(28)6-4-5-19(27)26-16-9-13-18(14-10-16)30-22(23,24)25/h9-10,13-15,17H,4-8,11-12H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYMDNSLPZTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE
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4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE
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4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE
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4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE
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4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE
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4-(TERT-BUTYL)CYCLOHEXYL 5-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-5-OXOPENTANOATE

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